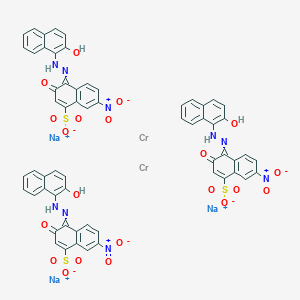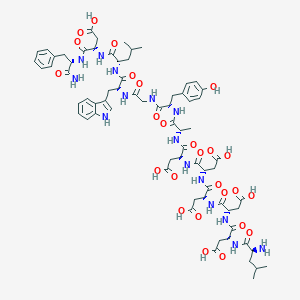
2'-Deoxycytidine 3'-monophosphate sodium salt
Overview
Description
2’-Deoxycytidine 3’-monophosphate sodium salt, also known as 3’-dCMP sodium salt, is a model molecule used to study the nascent stage of DNA strand breakage and nucleic acid base modifications by adduct formation . It has an empirical formula of C9H14N3O7P · xNa+ and a molecular weight of 307.20 (free acid basis) .
Molecular Structure Analysis
The molecular structure of 2’-Deoxycytidine 3’-monophosphate sodium salt consists of a pyrimidine base linked to a deoxyribose sugar, which lacks a hydroxyl group at position 2 . The sugar is bound to a chain of three phosphate residues .Chemical Reactions Analysis
While specific chemical reactions involving 2’-Deoxycytidine 3’-monophosphate sodium salt are not detailed in the sources, it’s known that this compound plays a role in DNA synthesis, acting as a substrate in enzymatic assays .Physical And Chemical Properties Analysis
This compound is a powder that is soluble in water (50 mg/mL, clear, colorless) . It should be stored at a temperature of -20°C .Scientific Research Applications
Biochemical Experiments : Radioactive 5-Methyl-2′-Deoxycytidine 5′-monophosphates have been synthesized using a 32P-postlabeling procedure for use in biological and biochemical experiments (Vilpo & Vilpo, 1989).
Cancer Chemotherapy : Iododeoxycytidylic acid, a compound related to 2'-Deoxycytidine 3'-monophosphate, has been studied for its potential to localize iodine into tumor DNA, offering benefits in cancer chemotherapy (Woodman, 1968).
DNA Demethylation Monitoring : High-performance liquid chromatography (HPLC) has been optimized for separating 2'-deoxycytidine-5'-monophosphate and 5-methyl-2'-deoxycytidine-5'-monophosphate, aiding in DNA demethylation monitoring (Havliš et al., 2001).
Phosphorylation Studies : Research has shown that phosphorylation of nucleosides with sodium cyclo-triphosphate can produce nucleoside 2′-monophosphates, 3′-monophosphates, and 2′,3′-cyclic monophosphates under various conditions, yielding high product yields (Tsuhako et al., 1984).
Antiviral Drug Interactions : Lamivudine, an antiviral drug, has been found to have its phosphorylation significantly inhibited by deoxycytidine, impacting its antiviral activity (Kewn et al., 1997).
Prodrug Delivery : A prodrug approach using nucleoside diphosphates shows potential for improving anti-cancer drug delivery (Kang et al., 1997).
Efficient Production : Deoxynucleoside-5′-monophosphates (5′-dNMPs) can be efficiently produced using a one-pot system with recombinant enzymes, contributing to research and pharmaceutical applications (Zou et al., 2013).
Metal Ion-Binding Studies : Research on the acid-base and metal ion-binding properties of 2'-deoxycytidine 5'-monophosphate has led to the formation of mixed metal ion nucleotide complexes (Song et al., 1995).
Safety And Hazards
The safety data sheet for 2’-Deoxycytidine 3’-monophosphate sodium salt advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the compound comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .
Future Directions
While specific future directions for this compound are not detailed in the sources, it’s clear that it continues to be a valuable tool in research, particularly in studying DNA strand breakage and nucleic acid base modifications . Its use in the pharmaceutical industry as an antiviral agent also suggests potential for further therapeutic applications .
properties
InChI |
InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZIBCGDGWHGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585127 | |
| Record name | PUBCHEM_16219236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxycytidine 3'-monophosphate sodium salt | |
CAS RN |
102814-05-1 | |
| Record name | PUBCHEM_16219236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)


![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)

